2,2-Dimethylpent-4-yn-1-ol
Overview
Description
2,2-Dimethylpent-4-yn-1-ol is an organic compound with the molecular formula C7H12O. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond between the fourth and fifth carbon atoms. This compound is part of the alkyne family and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-yn-1-ol typically involves the reaction of 3,3-dimethyl-1-butyne with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of organometallic reagents, such as n-butyllithium, can facilitate the addition of the alkyne to formaldehyde, followed by hydrolysis to obtain the desired alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Ethers or esters.
Scientific Research Applications
2,2-Dimethylpent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpent-4-yn-1-ol involves its reactivity due to the presence of the alkyne and hydroxyl functional groups. The alkyne group can participate in addition reactions, while the hydroxyl group can undergo substitution or oxidation. These reactions are facilitated by the compound’s ability to form intermediates that are reactive towards various reagents .
Comparison with Similar Compounds
2,2-Dimethyl-4-pentyn-1-ol: Similar structure but with different reactivity due to the position of the hydroxyl group.
4,4-Dimethyl-2-pentyn-1-ol: Another isomer with distinct chemical properties.
2,2-Dimethyl-3-pentyn-1-ol: Differing in the position of the triple bond, affecting its reactivity and applications
Uniqueness: 2,2-Dimethylpent-4-yn-1-ol is unique due to its specific structural arrangement, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in multiple scientific and industrial applications .
Properties
IUPAC Name |
2,2-dimethylpent-4-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h1,8H,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQWKSNREHAZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461505 | |
Record name | 2,2-dimethylpent-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107540-03-4 | |
Record name | 2,2-Dimethyl-4-pentyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107540-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-dimethylpent-4-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpent-4-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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